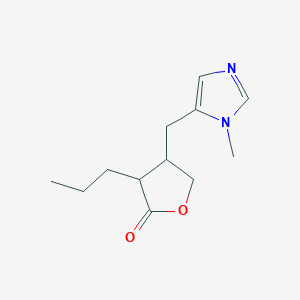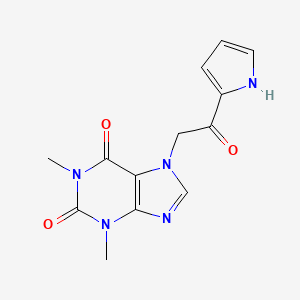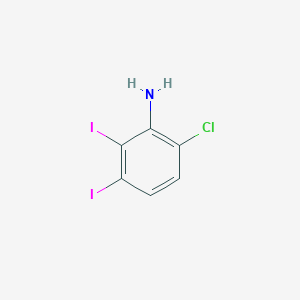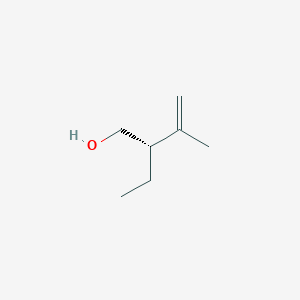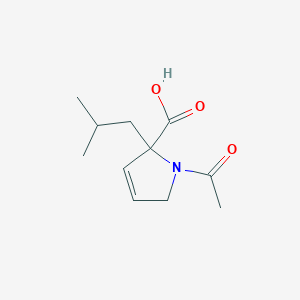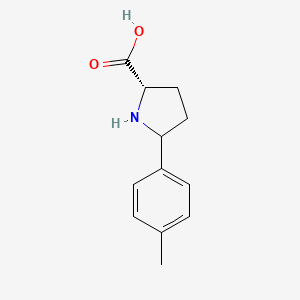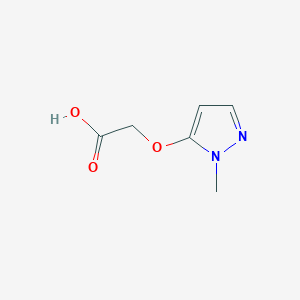![molecular formula C9H7F3N2OS B12870159 2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12870159.png)
2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core structure. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the cyclization of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI .
Industrial Production Methods
Industrial production methods for benzoxazoles often involve scalable and efficient synthetic routes. For instance, a sequential one-pot procedure for the synthesis of benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols followed by an acid-mediated ring closure .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoxazoles.
Applications De Recherche Scientifique
2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
Benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H7F3N2OS |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
[5-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H7F3N2OS/c10-9(11,12)16-5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H,4,13H2 |
Clé InChI |
WOGPEOLVKCEZBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


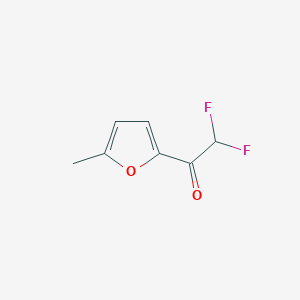


![3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)
